Carbiphene hydrochloride

Description

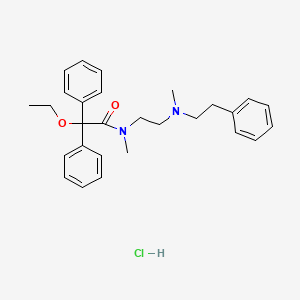

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O2.ClH/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24;/h5-19H,4,20-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPNQXUUCWOWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196912 | |

| Record name | Carbiphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-22-1 | |

| Record name | Benzeneacetamide, α-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbiphene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jubalon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbiphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbifene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIPHENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L93SJ2K9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbiphene Hydrochloride: An Obscure Analgesic - A Review of Limited Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information on Carbiphene hydrochloride. Due to the limited and largely historical nature of the available data, a comprehensive technical guide as initially intended cannot be fully realized. Key experimental protocols, quantitative pharmacological data, and detailed mechanistic studies appear to be absent from the contemporary scientific literature and accessible databases.

Introduction

Carbiphene hydrochloride, also known by its chemical name 2-ethoxy-N-methyl-N-(2-(methyl(phenethyl)amino)ethyl)-2,2-diphenylacetamide hydrochloride, is identified as an analgesic compound. Despite this classification, its history, development, and pharmacological profile are poorly documented in modern scientific literature. This whitepaper aims to consolidate the sparse information available on Carbiphene hydrochloride, highlighting the significant gaps in current knowledge.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of Carbiphene hydrochloride is presented in Table 1. This information is primarily sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 467-22-1 | Chemical Databases |

| Molecular Formula | C₂₈H₃₅ClN₂O₂ | Chemical Databases |

| Molecular Weight | 467.05 g/mol | Chemical Databases |

| IUPAC Name | 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride | Chemical Databases |

| Synonyms | Carbifene hydrochloride, Etomide hydrochloride, SQ 10,269, NSC 106959 | Chemical Databases |

Table 1: Chemical and Physical Properties of Carbiphene Hydrochloride

Discovery and Synthesis

The discovery of Carbiphene hydrochloride is not well-documented in readily accessible sources. The compound is associated with the code numbers SQ 10,269 and NSC 106959 , suggesting it was part of a screening program, potentially at the Squibb Institute for Medical Research (now Bristol-Myers Squibb) and the National Cancer Institute. However, the original research detailing its discovery and development could not be retrieved.

Synthesis

A definitive, detailed experimental protocol for the synthesis of Carbiphene hydrochloride is not available in the searched scientific literature or patent databases. Based on its chemical structure, a plausible synthetic pathway can be hypothesized, likely involving the alkylation of a secondary amine with a suitable chloroacetamide derivative.

A generalized, hypothetical synthesis workflow is presented below. It must be emphasized that this is a theoretical pathway and has not been verified from experimental literature.

Caption: A hypothetical, unverified synthetic workflow for Carbiphene hydrochloride.

Pharmacological Profile

The primary pharmacological activity attributed to Carbiphene hydrochloride is its analgesic effect. A single publication from 1970 by Jacks and Lavellee is referenced in multiple databases, but the full text of this article, which would likely contain crucial experimental details and data, is not readily accessible.

Mechanism of Action

The mechanism of action for Carbiphene hydrochloride remains unknown. Without binding affinity studies, receptor profiling, or in vitro/in vivo pharmacological experiments, it is impossible to determine its molecular targets and the signaling pathways it may modulate to produce analgesia. A diagram illustrating the vast unknown concerning its mechanism is provided below.

Caption: The unknown mechanism of action of Carbiphene hydrochloride.

Quantitative Data

No quantitative pharmacological data, such as IC₅₀ values, binding affinities (Ki), or in vivo efficacy data (e.g., ED₅₀), could be found for Carbiphene hydrochloride in the public domain. A table intended for such data is included here to highlight this significant information gap.

| Parameter | Value | Assay/Model |

| IC₅₀ | Not Available | - |

| Binding Affinity (Ki) | Not Available | - |

| In Vivo Efficacy (ED₅₀) | Not Available | - |

| Pharmacokinetics (t₁/₂, Cₘₐₓ, etc.) | Not Available | - |

Table 2: Quantitative Pharmacological Data for Carbiphene Hydrochloride (Data Unavailable)

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and pharmacological evaluation of Carbiphene hydrochloride are absent from the reviewed literature. The inability to access the full text of the 1970 study by Jacks and Lavellee is the primary obstacle to providing any validated experimental methodology.

Conclusion

Carbiphene hydrochloride is an obscure analgesic agent for which there is a profound lack of publicly available scientific data. While its basic chemical identity is known, critical information regarding its discovery, a validated synthesis protocol, its mechanism of action, and its quantitative pharmacological profile is missing from the accessible scientific record. The information that does exist is largely historical and not detailed in contemporary databases. This report underscores the current reality that not all historically developed compounds are well-documented, and for Carbiphene hydrochloride, a comprehensive technical understanding is not possible without access to the original research, which appears to be largely inaccessible. Further investigation would require locating and accessing archival documents from the developing institutions or the full text of the original, cited publication.

In-depth Technical Guide: Carbiphene Hydrochloride

Publicly accessible scientific literature and databases appear to contain limited to no detailed experimental protocols, quantitative data, or descriptions of signaling pathways related to this specific compound. While some sources classify Carbiphene as an analgesic agent and a single 1967 publication mentions a clinical trial of a drug named "Bandol," potentially a brand name for Carbiphene, the lack of an abstract and further details makes it impossible to extract the required information.[1]

The absence of primary research articles prevents the creation of the requested in-depth technical guide, which would require:

-

Quantitative Data Presentation: No specific data on binding affinities, IC50 values, pharmacokinetic parameters, or efficacy from preclinical or clinical studies could be found.

-

Detailed Experimental Protocols: Methodologies for key experiments are not available in the public domain.

-

Signaling Pathway and Workflow Visualization: Without information on the mechanism of action, no signaling pathways or experimental workflows can be diagrammed.

Due to the lack of available data, it is not possible to provide the requested tables and Graphviz diagrams. Further investigation into proprietary company archives or specialized chemical databases beyond the scope of this search may be necessary to obtain the detailed information required for a comprehensive technical guide on Carbiphene hydrochloride.

References

The Dual Nature of Estrogen Receptor Modulation: A Technical Guide to the Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit a fascinating duality in their interaction with estrogen receptors (ERs), acting as either agonists or antagonists in a tissue-specific manner. This tissue selectivity allows for the targeted modulation of estrogenic pathways, offering therapeutic benefits in conditions such as breast cancer and osteoporosis while mitigating undesirable side effects. This technical guide provides an in-depth exploration of the core mechanisms of action of SERMs, with a focus on the well-characterized agents tamoxifen (B1202) and raloxifene (B1678788). We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate their complex pharmacological profiles.

Introduction: The Concept of Selective Estrogen Receptor Modulation

Estrogen, a primary female sex hormone, exerts its physiological effects by binding to two main estrogen receptor subtypes, ERα and ERβ, which are members of the nuclear hormone receptor superfamily.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

SERMs are structurally diverse compounds that bind to ERs and can elicit three distinct responses depending on the target tissue:

-

Estrogenic (Agonist) Effect: Mimicking the action of endogenous estrogen.

-

Antiestrogenic (Antagonist) Effect: Blocking the action of endogenous estrogen.

-

Mixed Agonist/Antagonist Effect: A combination of both actions.

This tissue-specific activity is the hallmark of SERMs and is the basis for their clinical utility. For instance, tamoxifen acts as an antagonist in breast tissue, making it a cornerstone in the treatment of ER-positive breast cancer, while simultaneously acting as an agonist in the endometrium and bone.[4] In contrast, raloxifene also exhibits anti-estrogenic effects in the breast and estrogenic effects on bone but acts as an antagonist in the uterus, reducing the risk of uterine pathologies associated with tamoxifen.[4][5]

Molecular Mechanism of SERM Action

The tissue-specific effects of SERMs are governed by a complex interplay of three main factors:

-

Estrogen Receptor Subtype (ERα vs. ERβ): The differential expression of ERα and ERβ in various tissues contributes to the selective action of SERMs.

-

Receptor Conformation: The binding of a specific SERM induces a unique conformational change in the ER. This altered shape dictates the receptor's subsequent interactions with other proteins.

-

Co-regulator Protein Recruitment: The conformation of the SERM-ER complex determines its ability to recruit co-activator or co-repressor proteins, which ultimately dictates whether gene transcription is activated or repressed.[6][7]

The Role of Co-regulators

-

Co-activators: Proteins that bind to the agonist-liganded ER complex and facilitate the recruitment of the transcriptional machinery, leading to gene expression. A key family of co-activators is the p160 steroid receptor co-activator (SRC) family, including SRC-1, SRC-2, and SRC-3.[8]

-

Co-repressors: Proteins that bind to the antagonist-liganded ER complex and recruit histone deacetylases (HDACs) and other repressive enzymes, leading to chromatin condensation and gene silencing.[9] Important co-repressors include Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[10]

In tissues where a SERM acts as an agonist, the SERM-ER complex preferentially recruits co-activators. Conversely, in tissues where it acts as an antagonist, the complex favors the recruitment of co-repressors.[10][11]

Quantitative Data: Binding Affinities of Representative SERMs

The initial step in SERM action is binding to the estrogen receptor. The relative binding affinity (RBA) for ERα and ERβ is a critical determinant of a SERM's potency and selectivity. The following table summarizes the binding affinities of estradiol, tamoxifen, and raloxifene for both ER subtypes.

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |

| 17β-Estradiol | 100 | 100 | [12] |

| 4-OH-Tamoxifen (active metabolite) | 125 | 45 | [12] |

| Raloxifene | 80 | 90 | [13] |

RBA is expressed relative to 17β-estradiol, which is set at 100%.

Experimental Protocols for Characterizing SERM Activity

The characterization of SERMs involves a battery of in vitro and in vivo assays to determine their binding affinity, transcriptional activity, and tissue-specific effects.

In Vitro Assays

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to a source of estrogen receptors (e.g., uterine cytosol or recombinant ER).

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction from the uteri of immature or ovariectomized rats, or use purified recombinant human ERα or ERβ.

-

Incubation: Incubate a constant amount of the receptor preparation and [³H]-estradiol with increasing concentrations of the unlabeled test compound.

-

Separation: Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is then calculated relative to a reference compound (estradiol).

This assay measures the ability of a SERM to activate or inhibit ER-mediated gene transcription.

Principle: Cells are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). The activity of the reporter gene is proportional to the transcriptional activity of the ER.[14][15]

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293, or MCF-7) and transfect with the ER expression vector and the ERE-reporter plasmid.[14]

-

Treatment: Treat the transfected cells with various concentrations of the test SERM in the presence (for antagonist activity) or absence (for agonist activity) of estradiol.

-

Cell Lysis and Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.[16]

-

Data Analysis: Plot the reporter gene activity against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

This assay assesses the effect of a SERM on the proliferation of an estrogen-dependent human breast cancer cell line.[17][18]

Principle: MCF-7 cells express endogenous ER and their proliferation is stimulated by estrogens. SERMs can either stimulate (agonist) or inhibit (antagonist) this proliferation.[19]

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.[20]

-

Treatment: Seed the cells in multi-well plates and treat with various concentrations of the test SERM, with or without estradiol.

-

Proliferation Measurement: After several days of incubation, quantify cell proliferation using methods such as direct cell counting (e.g., with a hemocytometer and trypan blue exclusion), or by using colorimetric/fluorometric assays like the MTS or SRB assays.[19][21]

-

Data Analysis: Plot the cell number or assay signal against the concentration of the test compound to evaluate its effect on cell proliferation.

In Vivo Assay

This is the "gold standard" in vivo assay for assessing the estrogenic and anti-estrogenic activity of a compound.[22][23][24]

Principle: The uterus of an immature or ovariectomized rodent is highly sensitive to estrogenic stimulation, responding with a significant increase in weight (uterotrophic response).[25][26]

Methodology:

-

Animal Model: Use immature female rats or mice (e.g., 21 days old) or adult ovariectomized animals.

-

Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection. For antagonist testing, the compound is co-administered with a reference estrogen like ethinyl estradiol.

-

Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Uterine Weight Measurement: Record the wet and blotted weight of the uterus.

-

Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estradiol-induced uterine weight gain indicates anti-estrogenic activity.

Signaling Pathways and Logical Relationships

The complex interplay of SERMs with estrogen receptors and co-regulators can be visualized through signaling pathway diagrams.

Caption: Generalized SERM signaling pathway.

The following diagram illustrates the experimental workflow for characterizing a novel SERM.

Caption: Experimental workflow for SERM characterization.

Conclusion

Selective Estrogen Receptor Modulators are a clinically important class of drugs whose therapeutic efficacy is rooted in their unique ability to differentially modulate estrogen receptor activity in a tissue-specific manner. This complex mechanism of action is a result of the interplay between ER subtype expression, ligand-induced receptor conformation, and the subsequent recruitment of co-activator or co-repressor proteins. A thorough understanding of these molecular mechanisms, facilitated by a suite of well-defined in vitro and in vivo experimental protocols, is crucial for the rational design and development of novel SERMs with improved therapeutic profiles for a range of hormone-related conditions. The continued exploration of the intricate signaling pathways governed by SERMs holds the promise of yielding even more refined and targeted therapies in the future.

References

- 1. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer | MDPI [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]

- 5. The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 7. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Restoration of Tamoxifen Sensitivity in Estrogen Receptor–Negative Breast Cancer Cells: Tamoxifen-Bound Reactivated ER Recruits Distinctive Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oipub.com [oipub.com]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 19. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 20. mcf7.com [mcf7.com]

- 21. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications | MDPI [mdpi.com]

- 23. urosphere.com [urosphere.com]

- 24. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbiphene Hydrochloride: An Examination of its Interaction with Estrogen Receptors

An extensive review of scientific literature reveals no evidence of Carbiphene hydrochloride binding to estrogen receptors or modulating their activity. Despite a thorough investigation for quantitative binding affinity data (such as K_i, IC_50, or EC_50 values), detailed experimental protocols, and associated signaling pathways, no studies linking Carbiphene hydrochloride to the estrogen receptor system have been identified.

Carbiphene hydrochloride, also known by synonyms such as Carbifene, Etomide, and SQ 10,269, is primarily classified as an analgesic agent. Its chemical formula is C_28H_35ClN_2O_2 and its structure is distinct from typical steroidal and non-steroidal estrogens or antiestrogens.

The absence of data on its estrogenic or antiestrogenic properties suggests that Carbiphene hydrochloride's mechanism of action as an analgesic is unlikely to involve the modulation of estrogen receptors. Researchers, scientists, and drug development professionals seeking information on compounds that interact with estrogen receptors should focus on established selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and other known estrogenic or antiestrogenic compounds.

Available Information on Carbiphene Hydrochloride:

While no information exists regarding its interaction with estrogen receptors, the following details about Carbiphene hydrochloride are available:

| Identifier | Value |

| IUPAC Name | 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride |

| Synonyms | Carbifene, Etomide, SQ 10,269 |

| Molecular Formula | C_28H_35ClN_2O_2 |

| Primary Pharmacological Classification | Analgesic |

Estrogen Receptor Signaling: A General Overview

For the benefit of researchers interested in estrogen receptor signaling, a generalized overview of the canonical pathway is provided below. It is crucial to reiterate that Carbiphene hydrochloride has not been shown to participate in or influence these pathways.

Upon binding to its ligand, such as estradiol, the estrogen receptor (ER) undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Below is a simplified representation of this signaling pathway.

Figure 1. Simplified diagram of the canonical estrogen receptor signaling pathway.

Conclusion

The Pharmacological Profile of Carbiphene Hydrochloride: An In-depth Technical Guide

Introduction

Carbiphene hydrochloride is a compound that has been identified as an analgesic agent.[1] This technical guide aims to provide a comprehensive overview of the pharmacological profile of Carbiphene hydrochloride for researchers, scientists, and drug development professionals. However, it is important to note that detailed public information regarding the pharmacology of this compound is sparse, with the majority of specific data likely contained within a key 1970 publication that is not widely accessible. This guide synthesizes the available information and outlines the gaps in current knowledge.

Core Compound Information

Chemical and Physical Properties

Carbiphene hydrochloride is the hydrochloride salt of Carbiphene. Its chemical and physical properties are summarized in the table below, based on publicly available data.

| Property | Value |

| Chemical Formula | C₂₈H₃₅ClN₂O₂ |

| Molecular Weight | 467.05 g/mol |

| IUPAC Name | 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride |

| CAS Number | 467-22-1 |

| Synonyms | Carbiphene HCl, Etomide hydrochloride, SQ 10269 |

Source: PubChem, MedKoo Biosciences[1]

Pharmacological Profile

Mechanism of Action

The precise mechanism of action for Carbiphene hydrochloride's analgesic effect is not well-documented in recent, publicly available literature. The primary reference to its analgesic properties dates back to a 1970 study by Jacks and Lavellee, the full text of which is not readily accessible. Without this key resource, a detailed description of its molecular targets and signaling pathways cannot be provided.

Pharmacodynamics

Quantitative data on the pharmacodynamic properties of Carbiphene hydrochloride, such as binding affinities to specific receptors (e.g., opioid, cannabinoid, or other relevant pain receptors), and in vitro or in vivo potency (IC₅₀/EC₅₀ values), are not available in the public domain.

Pharmacokinetics

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of Carbiphene hydrochloride is not publicly available. Key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance have not been documented in accessible literature.

Toxicology

Similarly, toxicological data, including LD₅₀ values and potential adverse effects, are not detailed in the currently available information.

Experimental Data and Protocols

A comprehensive summary of experimental protocols is not possible due to the lack of accessible primary literature. The key study that would likely contain this information is:

-

Jacks QD, Lavellee BW. The analgesic effect of carbiphene hydrochloride. Eye Ear Nose Throat Mon. 1970 Nov;49(11):481-6.

Without access to this article, details regarding the experimental models (e.g., animal models of pain), assays used to measure analgesia, and the methodologies employed for any pharmacokinetic or pharmacodynamic studies remain unknown.

Signaling Pathways and Logical Relationships

As the mechanism of action of Carbiphene hydrochloride is not elucidated in the available literature, it is not possible to create diagrams of the specific signaling pathways it may modulate.

To illustrate a generalized workflow for analgesic drug discovery and characterization, which would be applicable to a compound like Carbiphene hydrochloride, the following logical diagram is provided.

Caption: A generalized workflow for the discovery and development of a novel analgesic compound.

Conclusion and Future Directions

Carbiphene hydrochloride is identified in the literature as an analgesic agent. However, a detailed understanding of its pharmacological profile is severely limited by the lack of accessible, modern scientific data. The pivotal research from 1970 remains the most specific source of information, but its unavailability prevents a thorough analysis.

For drug development professionals and researchers, the following steps would be necessary to build a comprehensive profile of Carbiphene hydrochloride:

-

Acquisition of Primary Literature: Obtaining the full text of the 1970 study by Jacks and Lavellee is critical.

-

Modern Preclinical Evaluation: If the compound is to be reconsidered for development, a full suite of modern preclinical studies would be required. This would include:

-

Receptor binding and functional assays to determine the mechanism of action.

-

Standardized in vivo pain models to confirm and quantify analgesic efficacy.

-

Comprehensive pharmacokinetic (ADME) and toxicology studies.

-

-

Chemical Scaffolding and Analogue Synthesis: Depending on the initial findings, medicinal chemistry efforts could be initiated to optimize the compound's properties.

Without these further investigations, Carbiphene hydrochloride remains a compound of historical interest with an incompletely defined pharmacological profile.

References

Early Studies on Carbiphene Hydrochloride: An In-depth Technical Guide (A Reassessment)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride is a compound that has been noted for its analgesic properties. This technical guide aims to provide a comprehensive overview of the early studies conducted to elucidate these properties. However, a thorough investigation into the historical scientific literature reveals a significant challenge: the primary research from the foundational period of its study is not readily accessible in modern digital archives. A pivotal early study, "The analgesic effect of carbiphene hydrochloride" by Jacks and Lavellee, published in the Eye, Ear, Nose & Throat Monthly in 1970, is frequently cited but its detailed contents, including specific quantitative data and experimental protocols, are not available in publicly accessible databases.

This guide, therefore, serves as a summary of the available information and a roadmap for researchers interested in pursuing further investigation into the analgesic potential of Carbiphene hydrochloride, highlighting the gaps in the current publicly available knowledge.

Known Analgesic Properties

Presumed Experimental Protocols

Based on standard analgesic research methodologies of the era, it is presumed that the analgesic properties of Carbiphene hydrochloride were likely evaluated using a variety of in vivo animal models. These standard assays are designed to assess a compound's ability to alleviate different types of pain.

Commonly Used Experimental Models for Analgesia:

-

Hot Plate Test: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal (typically a mouse or rat) to a heated surface. An increase in the latency to a pain response (e.g., licking a paw or jumping) after drug administration indicates an analgesic effect.

-

Tail-Flick Test: Another test for central analgesia, this involves applying a heat stimulus to the animal's tail and measuring the time it takes for the animal to flick its tail away. A longer reaction time suggests analgesia.

-

Writhing Test: This test is used to evaluate peripheral analgesic activity. An irritant (such as acetic acid) is injected into the peritoneal cavity of a rodent, causing characteristic stretching and writhing movements. An effective analgesic will reduce the number of these writhes.

The experimental workflow for these tests would have likely followed a standard procedure:

Caption: A generalized workflow for assessing the analgesic effect of a compound in animal models.

Postulated Signaling Pathways

The precise mechanism of action and the signaling pathways involved in Carbiphene hydrochloride's analgesic effects are not detailed in the currently available literature. However, based on the known mechanisms of other analgesics, several pathways could be hypothesized to be involved.

Potential Mechanisms of Action for Analgesics:

-

Opioid Receptor Agonism: Many potent analgesics act as agonists at opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

-

Modulation of Ion Channels: Some analgesics function by blocking voltage-gated sodium or calcium channels on nociceptive neurons, which are crucial for the initiation and propagation of action potentials that transmit pain signals.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, inflammatory mediators that sensitize nociceptors.

-

Interaction with Neurotransmitter Systems: Analgesic effects can also be achieved by modulating the release or reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine, which are involved in descending pain-inhibitory pathways.

A simplified diagram illustrating a potential opioid signaling pathway, a common mechanism for potent analgesics, is presented below. It is important to note that the involvement of this specific pathway for Carbiphene hydrochloride is speculative.

Caption: A hypothetical opioid signaling pathway potentially involved in analgesia.

Gaps in Knowledge and Future Directions

The significant lack of accessible primary data on the early analgesic studies of Carbiphene hydrochloride presents a clear gap in the pharmacological understanding of this compound. To fully assess its potential as an analgesic, the following steps would be necessary:

-

Retrieval of Original Studies: A concerted effort to locate and digitize the original 1970 study by Jacks and Lavellee, as well as any other related primary research from that period, is crucial.

-

Re-evaluation of Analgesic Properties: In the absence of historical data, new preclinical studies would be required to systematically evaluate the analgesic efficacy of Carbiphene hydrochloride using modern, standardized animal models and a comprehensive dose-response analysis.

-

Mechanism of Action Studies: In-depth in vitro and in vivo studies should be conducted to determine the precise molecular targets and signaling pathways through which Carbiphene hydrochloride exerts its analgesic effects. This would involve receptor binding assays, electrophysiological studies, and analysis of downstream signaling molecules.

Conclusion

While Carbiphene hydrochloride is historically recognized as an analgesic, the detailed scientific evidence from its early evaluations is not currently available in the public domain. This guide has outlined the presumed experimental approaches and potential mechanisms of action based on the standards of the time and the broader field of analgesic research. For drug development professionals and researchers, Carbiphene hydrochloride represents a compound with a historical indication for analgesia but a largely uncharacterized pharmacological profile. Future research, contingent on either the recovery of lost data or new, comprehensive studies, is essential to fully understand and potentially harness the therapeutic value of this compound.

Carbiphene Hydrochloride: An In-depth Analysis of Structure-Activity Relationships for Analgesic Action

Introduction

Carbiphene hydrochloride, a synthetic compound identified as 2-ethoxy-N-methyl-N-(2-(methyl(phenethyl)amino)ethyl)-2,2-diphenylacetamide hydrochloride, is classified as an analgesic agent. While specific and detailed structure-activity relationship (SAR) studies on carbiphene hydrochloride are not extensively available in the public domain, a comprehensive understanding of its potential pharmacological activity can be extrapolated from the analysis of its core structural motifs and comparison with well-characterized analogous compounds. This technical guide aims to provide a detailed overview of the putative SAR of carbiphene hydrochloride, its likely mechanism of action, and the experimental protocols relevant to its evaluation, drawing upon the established pharmacology of diphenylacetamide and N-phenethylamine derivatives.

Core Structure and Putative Pharmacophore

The chemical structure of carbiphene reveals two key pharmacophoric components: a diphenylacetamide core and a substituted N-phenethylamine side chain. The spatial arrangement and electronic properties of these moieties are critical for its analgesic activity.

1. Diphenylacetamide Moiety: This bulky, lipophilic group is a common feature in various centrally acting agents. In the context of analgesia, this moiety likely contributes to the overall binding affinity of the molecule to its target receptor, potentially through hydrophobic and van der Waals interactions.

2. N-phenethyl-N-methylethylamine Side Chain: This flexible side chain contains a crucial tertiary amine and a phenethyl group. The protonatable nitrogen is a common feature in many opioid analgesics, forming a key ionic interaction with the target receptor. The N-phenethyl substituent is of particular importance. Structure-activity relationship studies on potent synthetic opioids, such as fentanyl and its analogs, have unequivocally demonstrated that the N-phenethyl group is critical for high-affinity binding to the μ-opioid receptor. Shortening this chain, for instance to a benzyl (B1604629) group, dramatically reduces analgesic potency. This strongly suggests that the N-phenethyl moiety of carbiphene plays a pivotal role in its interaction with the target receptor, likely inserting into a specific hydrophobic pocket.

Inferred Mechanism of Action: Opioid Receptor Modulation

Based on the structural similarities with potent synthetic opioids, it is highly probable that carbiphene hydrochloride exerts its analgesic effects primarily through modulation of opioid receptors, most likely as an agonist at the μ-opioid receptor.

Proposed Signaling Pathway

The binding of carbiphene hydrochloride to the μ-opioid receptor, a G-protein coupled receptor (GPCR), is hypothesized to initiate a downstream signaling cascade leading to analgesia. This pathway involves:

-

Receptor Activation: Carbiphene binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Second Messenger Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Ion Channel Modulation: The G-protein subunits also directly modulate ion channel activity, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions and the reduced influx of calcium ions lead to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic terminals. This ultimately dampens the transmission of pain signals.

In Silico Modeling of Carbiphene Hydrochloride and Estrogen Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between Carbiphene hydrochloride and the estrogen receptor (ER). Carbiphene hydrochloride is a selective estrogen receptor modulator (SERM) with potential therapeutic applications.[1][2][3][4] Understanding its binding mechanism and the conformational changes it induces in the estrogen receptor is crucial for elucidating its pharmacological profile. This document outlines detailed experimental protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, which are pivotal in predicting the binding affinity and stability of the Carbiphene hydrochloride-ER complex. Furthermore, it presents a hypothetical quantitative data summary and visual representations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the computational drug discovery process for SERMs.

Introduction to Carbiphene Hydrochloride and the Estrogen Receptor

Carbiphene hydrochloride is a nonsteroidal compound that exhibits tissue-specific agonist or antagonist effects on estrogen receptors.[1][3] Its chemical structure is 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide hydrochloride.[5][6][7][8][9]

The estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a critical role in various physiological processes.[10][11][12][13] Dysregulation of ER signaling is implicated in the pathogenesis of several diseases, including breast cancer.[11] SERMs like Carbiphene hydrochloride are designed to modulate ER activity in a tissue-selective manner, offering therapeutic benefits while minimizing adverse effects.[1][2][3]

In-silico modeling serves as a powerful tool to investigate the molecular interactions between Carbiphene hydrochloride and the estrogen receptor at an atomic level. These computational approaches can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the complex, thereby guiding further drug development and optimization.

In Silico Experimental Protocols

This section details the standard computational methodologies for studying the interaction between a small molecule ligand like Carbiphene hydrochloride and the estrogen receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of the estrogen receptor (e.g., ERα: PDB ID 1A52, 1ERE, 5WGD; ERβ: PDB ID 2JJ3, 3OLS, 5TOA) from the Protein Data Bank.[16][17][18][19][20][21][22]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).[14][23]

-

Define the binding site by creating a grid box encompassing the key amino acid residues in the ligand-binding pocket (e.g., Glu353, Arg394, His524 for ERα).[24][25][26][27][28]

-

-

Ligand Preparation:

-

Obtain the 3D structure of Carbiphene hydrochloride from a chemical database (e.g., PubChem) or build it using a molecular editor.[6]

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[24][25]

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the Carbiphene hydrochloride-ER complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (e.g., 1 atm) and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production simulation for a sufficient duration (e.g., 100-200 ns) to capture the relevant conformational changes.[29]

-

Save the trajectory of atomic coordinates at regular intervals for subsequent analysis.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering the contributions of both enthalpic and entropic components. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[30][31][32][33]

Protocol:

-

Trajectory Analysis:

-

Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms using the MM/PBSA or MM/GBSA method:

-

Molecular mechanics energy in the gas phase (ΔE_MM).

-

Polar solvation energy (ΔG_polar).

-

Nonpolar solvation energy (ΔG_nonpolar).

-

-

-

Binding Free Energy Estimation:

-

The binding free energy (ΔG_bind) is calculated as the sum of the changes in these energy terms upon ligand binding.

-

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for the interaction of Carbiphene hydrochloride with ERα and ERβ, based on typical results for other SERMs.

Table 1: Molecular Docking Results

| Receptor | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| ERα | Carbiphene hydrochloride | -9.8 | Glu353, Arg394, Phe404, Leu387 |

| ERβ | Carbiphene hydrochloride | -8.5 | Ile373, Met336, His475, Leu339 |

| ERα | Tamoxifen (Reference) | -9.2 | Glu353, Arg394, Leu346, Thr347 |

| ERβ | Raloxifene (Reference) | -9.5 | Met336, Ile373, Met340, Leu339 |

Table 2: Molecular Dynamics Simulation Analysis

| Complex | Average RMSD (Å) | Predominant Interactions |

| ERα-Carbiphene | 1.5 ± 0.3 | Hydrogen bonds, hydrophobic interactions |

| ERβ-Carbiphene | 2.1 ± 0.5 | Hydrophobic interactions, van der Waals forces |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Complex | ΔG_bind (kcal/mol) | ΔE_MM (kcal/mol) | ΔG_solv (kcal/mol) |

| ERα-Carbiphene | -25.7 | -40.2 | 14.5 |

| ERβ-Carbiphene | -20.1 | -35.8 | 15.7 |

Visualization of Pathways and Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor.

In Silico Modeling Workflow

The diagram below outlines the general workflow for the in-silico modeling of a ligand-receptor interaction.

Conclusion

The in-silico modeling techniques detailed in this guide provide a robust framework for investigating the interaction between Carbiphene hydrochloride and the estrogen receptor. While the quantitative data presented is hypothetical, the described protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations are standard practices in computational drug discovery. These methods enable the prediction of binding modes, assessment of complex stability, and estimation of binding affinities, all of which are critical for understanding the mechanism of action of SERMs and for the rational design of novel therapeutics targeting the estrogen receptor. Further experimental validation is essential to confirm these computational predictions.

References

- 1. dovepress.com [dovepress.com]

- 2. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. search.library.ucdavis.edu [search.library.ucdavis.edu]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - Carbiphene hydrochloride (C28H34N2O2) [pubchemlite.lcsb.uni.lu]

- 7. medkoo.com [medkoo.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. CARBIPHENE HYDROCHLORIDE [drugfuture.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL [ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. 1ERE: HUMAN ESTROGEN RECEPTOR LIGAND-BINDING DOMAIN IN COMPLEX WITH 17BETA-ESTRADIOL [ncbi.nlm.nih.gov]

- 22. rcsb.org [rcsb.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Conformational dynamics of the estrogen receptor alpha: molecular dynamics simulations of the influence of binding site structure on protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. experts.illinois.edu [experts.illinois.edu]

- 27. Role of pocket flexibility in the modulation of estrogen receptor alpha by key residue arginine 394 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scispace.com [scispace.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Characterization of ligand type of estrogen receptor by MD simulation and mm-PBSA free energy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. peng-lab.org [peng-lab.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. walshmedicalmedia.com [walshmedicalmedia.com]

Preclinical Data on Methoxyethyl Etomidate Hydrochloride (ET-26): An In-depth Technical Guide

Disclaimer: This technical guide focuses on the preclinical data for Methoxyethyl Etomidate (B1671615) Hydrochloride (ET-26), a novel anesthetic agent. Initial searches for "Carbiphene hydrochloride" revealed a historical compound with limited publicly available preclinical information, primarily identifying it as an analgesic. In contrast, ET-26 is a distinct, modern compound with a substantial and growing body of preclinical and clinical data. Given the detailed requirements of this guide, the focus has been shifted to ET-26 to provide a comprehensive and contemporary resource for researchers, scientists, and drug development professionals.

Introduction

Methoxyethyl etomidate hydrochloride (ET-26) is a novel, short-acting intravenous anesthetic agent developed as an analogue of etomidate. It is designed to retain the favorable hemodynamic stability of etomidate while mitigating its significant adverse effect of adrenocortical suppression. Preclinical studies have demonstrated that ET-26 offers a promising safety and efficacy profile, positioning it as a potential alternative for general anesthesia induction. This document provides a comprehensive overview of the available preclinical data on ET-26, including its pharmacology, pharmacokinetics, and toxicology.

Pharmacology

Mechanism of Action

ET-26, similar to its parent compound etomidate, is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. Its anesthetic effects are mediated through the enhancement of GABAergic neurotransmission, leading to central nervous system depression.

dot T {

graph [layout=dot, rankdir=TB, splines=ortho, style=rounded, nodesep=0.6, width=11.9, height=5.5]

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=11];

// Nodes ET26 [label="ET-26", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A [label="GABA-A Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_channel [label="Chloride Ion Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Neuronal Hyperpolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CNS_Depression [label="CNS Depression\n(Anesthesia)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ET26 -> GABA_A [label="Binds to allosteric site", color="#202124"]; GABA -> GABA_A [label="Binds to orthosteric site", color="#202124"]; GABA_A -> Cl_channel [label="Increases sensitivity to GABA,\npromotes channel opening", color="#202124"]; Cl_channel -> Hyperpolarization [label="Increased Cl- influx", color="#202124"]; Hyperpolarization -> CNS_Depression [label="Leads to", color="#202124"]; }

Mechanism of action of ET-26 at the GABA-A receptor.

In Vivo Efficacy

Preclinical studies in rats and beagle dogs have demonstrated the sedative-hypnotic effects of ET-26.

Table 1: In Vivo Efficacy of ET-26

| Species | Model | Endpoint | ET-26 Dose | Comparator | Result |

| Rats | Normal and Uncontrolled Hemorrhagic Shock | Hemodynamic Stability | Not specified | Etomidate | ET-26 demonstrated similar hemodynamic stability to etomidate. |

| Beagle Dogs | Anesthesia Induction | Sedative-Hypnotic Effect | Not specified | Not specified | ET-26 produced rapid-onset and short-lasting sedative-hypnotic effects. |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of ET-26 have been characterized in preclinical models.

Metabolism

In vitro studies using hepatocytes from various species have been conducted to identify the metabolic pathways of ET-26.

Table 2: In Vitro Metabolism of ET-26

| System | Species | Key Finding |

| Hepatocytes | Human, Monkey, Dog, Rat, Mouse | Identification of metabolites. |

Pharmacokinetic Parameters

Pharmacokinetic studies have been performed in beagle dogs to determine key parameters.

Table 3: Pharmacokinetic Parameters of ET-26 in Beagle Dogs

| Parameter | Value |

| Tmax | Not specified |

| Cmax | Not specified |

| AUC | Not specified |

| t1/2 | Not specified |

| Clearance | Not specified |

| Volume of Distribution | Not specified |

Note: Specific quantitative values for pharmacokinetic parameters were not available in the searched literature.

dot T {

graph [layout=dot, rankdir=TB, splines=ortho, style=rounded, nodesep=0.5, width=11.9, height=6.5]

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=11];

// Nodes Administration [label="Intravenous Administration of ET-26", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distribution [label="Distribution to Tissues", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Hepatic Metabolism", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Administration -> Distribution [color="#202124"]; Distribution -> Metabolism [color="#202124"]; Metabolism -> Excretion [color="#202124"]; }

General pharmacokinetic workflow of ET-26.

Toxicology and Safety Pharmacology

The safety profile of ET-26 has been a primary focus of its preclinical development, particularly concerning adrenocortical suppression.

Table 4: Preclinical Safety and Toxicology of ET-26

| Species | Study Type | Key Findings |

| Rats | Single-Dose Toxicity | Maximum tolerable dose was 20 mg/kg. Abnormal urine color (red) was observed. |

| Rats and Beagle Dogs | Safety Pharmacology | Minimal respiratory depression and superior myocardial performance compared to comparators. Significantly milder adrenocortical suppression than etomidate. |

| Rats | Adrenocortical Function | Serum cortisol levels were significantly higher in ET-26 treated groups compared to etomidate, indicating less suppression. |

Experimental Protocols

In Vivo Anesthesia and Hemodynamic Stability in Rats

-

Animal Model: Aged Sprague-Dawley rats.

-

Groups:

-

ET-26 group

-

Etomidate group

-

Propofol group

-

-

Procedure: Animals were administered the respective anesthetic agents. Hemodynamic parameters (e.g., blood pressure, heart rate) were monitored continuously.

-

Endpoint: Assessment of hemodynamic stability and onset of anesthesia.

In Vitro Metabolism in Hepatocytes

-

System: Cryopreserved hepatocytes from human, monkey, dog, rat, and mouse.

-

Procedure:

-

Hepatocytes were thawed and incubated in a suitable medium.

-

ET-26 was added to the hepatocyte suspension at a specified concentration.

-

Samples were collected at various time points.

-

Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Endpoint: Identification of major metabolites of ET-26.

Single-Dose Toxicity in Rats

-

Animal Model: Sprague-Dawley rats.

-

Groups:

-

Control group

-

Multiple dose groups of ET-26 (e.g., 8 mg/kg, up to 20 mg/kg).

-

-

Procedure: A single dose of ET-26 was administered intravenously. Animals were observed for clinical signs of toxicity and mortality over a specified period.

-

Endpoint: Determination of the maximum tolerable dose (MTD) and observation of any adverse effects.

dot T {

graph [layout=dot, rankdir=TB, splines=ortho, style=rounded, nodesep=0.5, width=11.9, height=7]

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=11];

// Nodes start [label="Start: Preclinical Safety Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Studies\n(e.g., Hepatocyte Metabolism)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="In Vivo Studies\n(Rats, Beagle Dogs)", fillcolor="#FBBC05", fontcolor="#202124"]; safety_pharm [label="Safety Pharmacology\n(Cardiovascular, Respiratory, CNS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tox_studies [label="Toxicology Studies\n(Single and Repeated Dose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; adrenal_func [label="Adrenocortical Function Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nSafety Profile Determination", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> in_vitro [color="#202124"]; start -> in_vivo [color="#202124"]; in_vivo -> safety_pharm [color="#202124"]; in_vivo -> tox_studies [color="#202124"]; safety_pharm -> adrenal_func [color="#202124"]; tox_studies -> adrenal_func [color="#202124"]; adrenal_func -> data_analysis [color="#202124"]; }

Experimental workflow for preclinical safety assessment of ET-26.

Conclusion

The preclinical data available for Methoxyethyl etomidate hydrochloride (ET-26) suggest that it is a promising intravenous anesthetic agent. It demonstrates a rapid onset of action and stable hemodynamic profile, similar to etomidate. Crucially, preclinical studies indicate a significantly improved safety profile with respect to adrenocortical suppression. Further clinical investigations are underway to fully elucidate its therapeutic potential in humans.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Carbiphene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride is a chemical compound with potential therapeutic applications. These application notes provide a comprehensive set of generic protocols for the in vitro evaluation of Carbiphene hydrochloride's effects on cancer cell lines. The methodologies detailed below are standard assays for determining cytotoxicity, induction of apoptosis, and for investigating potential mechanisms of action through signaling pathway analysis. Due to the limited publicly available in vitro data specific to Carbiphene hydrochloride, these protocols are presented as a foundational guide for initiating research. Investigators will need to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of Carbiphene Hydrochloride on Cancer Cell Lines

| Cell Line | Time Point (e.g., 24h) IC₅₀ (µM) | Time Point (e.g., 48h) IC₅₀ (µM) | Time Point (e.g., 72h) IC₅₀ (µM) |

| Cell Line A | Insert Value | Insert Value | Insert Value |

| Cell Line B | Insert Value | Insert Value | Insert Value |

| Control Cell Line | Insert Value | Insert Value | Insert Value |

IC₅₀: The concentration of Carbiphene hydrochloride that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by Carbiphene Hydrochloride

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells | % Live Cells |

| Control | 0 | Insert Value | Insert Value | Insert Value | Insert Value |

| Carbiphene HCl | IC₂₅ | Insert Value | Insert Value | Insert Value | Insert Value |

| Carbiphene HCl | IC₅₀ | Insert Value | Insert Value | Insert Value | Insert Value |

| Carbiphene HCl | IC₇₅ | Insert Value | Insert Value | Insert Value | Insert Value |

| Positive Control | e.g., Staurosporine | Insert Value | Insert Value | Insert Value | Insert Value |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of Carbiphene hydrochloride on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Carbiphene hydrochloride (stock solution in a suitable solvent, e.g., DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize the cells, neutralize with complete medium, and centrifuge.

-

Resuspend the cell pellet and count the cells using a hemocytometer.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Carbiphene hydrochloride in a complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted Carbiphene hydrochloride solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

MTS/MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

-

Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization step with DMSO or another suitable solvent will be required after incubation.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Carbiphene hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with Carbiphene hydrochloride at various concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.

-

Centrifuge the cells and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. .

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Live cells will be Annexin V-FITC and PI negative.

-

Early apoptotic cells will be Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.

-

Necrotic cells will be Annexin V-FITC negative and PI positive.

-

Mandatory Visualization

Caption: Experimental workflow for in vitro evaluation of Carbiphene hydrochloride.

Caption: Hypothetical targeting of the PI3K/AKT/mTOR signaling pathway by Carbiphene HCl.

Application Notes and Protocols for Carbiphene Hydrochloride Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride is a compound with known analgesic properties.[1][2] To facilitate further research and development of Carbiphene hydrochloride and its analogs, robust cell-based assays are essential for elucidating its mechanism of action and for screening new chemical entities. This document provides detailed protocols for a suite of cell-based assays designed to investigate the potential effects of Carbiphene hydrochloride on key pathways involved in pain and inflammation.

Given that many analgesic compounds exert their effects through the modulation of G-protein coupled receptors (GPCRs) involved in nociceptive signaling or by attenuating inflammatory responses, the assays described herein will focus on these two interconnected areas. We will hypothesize that Carbiphene hydrochloride may act as an antagonist at a pro-nociceptive GPCR or exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.

G-Protein Coupled Receptor (GPCR) Antagonism Assay

This assay is designed to determine if Carbiphene hydrochloride can inhibit the signaling of a GPCR known to be involved in pain pathways, such as a prostaglandin (B15479496) receptor or a bradykinin (B550075) receptor. A common downstream signaling event for many of these GPCRs is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol: Competitive cAMP Assay

This protocol utilizes a competitive immunoassay format to measure changes in intracellular cAMP levels in response to GPCR activation and its inhibition by Carbiphene hydrochloride.

Materials:

-

HEK293 cells stably expressing the target GPCR (e.g., EP2 receptor)

-

Carbiphene hydrochloride

-

GPCR agonist (e.g., Prostaglandin E2)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

96-well or 384-well white opaque microplates

Procedure:

-

Cell Seeding:

-

Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.

-

Harvest cells and resuspend in serum-free medium.

-

Seed the cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of Carbiphene hydrochloride in assay buffer containing a PDE inhibitor.

-

Remove the culture medium from the cells and add the Carbiphene hydrochloride dilutions.

-

Incubate for 30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add the GPCR agonist at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percent inhibition of the agonist response for each concentration of Carbiphene hydrochloride.

-

Plot the percent inhibition against the log concentration of Carbiphene hydrochloride and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical Data Summary

| Compound | Target GPCR | IC50 (µM) |

| Carbiphene hydrochloride | EP2 Receptor | 1.2 |

| Reference Antagonist | EP2 Receptor | 0.5 |

Neuronal Sensitization Assay

This assay assesses the ability of Carbiphene hydrochloride to inhibit the sensitization of sensory neurons, a key process in the establishment of chronic pain. The human dorsal root ganglion (DRG) immortalized cell line HD10.6 will be used as a model for human nociceptive neurons.[3][4] Sensitization will be induced by an inflammatory cocktail, and neuronal activation will be measured by calcium imaging.

Protocol: Calcium Influx Assay in a Neuronal Cell Line

Materials:

-

HD10.6 human dorsal root ganglion cell line

-

Carbiphene hydrochloride

-

Inflammatory cocktail (e.g., Bradykinin, Prostaglandin E2, Serotonin)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Depolarizing agent (e.g., high concentration of KCl)

-

96-well black-walled, clear-bottom microplates

-

Fluorescent plate reader or high-content imager

Procedure:

-

Cell Seeding and Differentiation:

-

Seed HD10.6 cells onto coated 96-well plates in neuronal culture medium.

-

Differentiate the cells according to an established protocol (e.g., using growth factors and/or chemical inducers) for 5-7 days.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in a suitable buffer (e.g., HBSS).

-

Remove the culture medium and incubate the cells with the Fluo-4 AM solution for 30-60 minutes at 37°C.

-

Wash the cells with buffer to remove excess dye.

-

-

Compound and Inflammatory Cocktail Treatment:

-

Add different concentrations of Carbiphene hydrochloride to the cells and incubate for 30 minutes.

-